1,4-Dideoxy-1,4-imino-D-tallitol
Description
Structure
3D Structure
Properties
CAS No. |
115509-95-0 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
RVNSAAIWCWTCTJ-ARQDHWQXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Origin of Product |
United States |
Enzymatic Inhibition Profiles of 1,4 Dideoxy 1,4 Imino D Tallitol and Analogues
Inhibition of Glycogen (B147801) Metabolism Enzymes
The regulation of glycogen, the primary storage form of glucose in animals, is controlled by the opposing actions of glycogen phosphorylase (degradation) and glycogen synthase (synthesis). Pyrrolidine-based iminosugars have emerged as significant modulators of these enzymes.
Glycogen Phosphorylase Inhibition by 1,4-Dideoxy-1,4-imino-D-arabinitol and Derivatives
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis. Current time information in Bangalore, IN.nih.govrsc.org Studies have demonstrated its inhibitory action across different isoforms of the enzyme. For instance, DAB inhibits glycogenolysis in isolated liver cells with a half-maximal inhibitory concentration (IC₅₀) of 1.0 µM. nih.govelsevierpure.com It is also effective against brain GP, with IC₅₀ values of 463 nM and 383 nM in homogenates of cerebral cortex and cerebellum, respectively. nih.govelsevierpure.com In studies using homogenates of brain tissue and astrocytes, the IC₅₀ value was found to be close to 400 nM. nih.gov
The inhibitory potential of DAB extends to rat muscle glycogen phosphorylase a (RMGPa), against which it exhibits an IC₅₀ value of 0.93 µM. nih.gov A broader investigation into 29 derivatives of DAB revealed a wide diversity in inhibitory potential, highlighting the high degree of selectivity these compounds can achieve. nih.govrsc.org Subtle structural modifications to the DAB scaffold resulted in significant changes in enzymatic inhibition, although none of the tested derivatives showed a better inhibitory potential on RMGPa than the parent DAB compound. nih.gov This high selectivity underscores the potential for designing specific inhibitors targeting glycogen metabolism. nih.govrsc.org
Table 1: Inhibition of Glycogen Phosphorylase by 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)
| Enzyme Source | IC₅₀ Value |
|---|---|
| Isolated Liver Cells | 1.0 µM |
| Cerebral Cortex Homogenates | 463 nM |
| Cerebellum Homogenates | 383 nM |
| Brain Tissue/Astrocyte Homogenates | ~400 nM |
| Rat Muscle Glycogen Phosphorylase a (RMGPa) | 0.93 µM |
Data sourced from references nih.govnih.govelsevierpure.comnih.gov.
Glycogen Synthase Modulation by Pyrrolidine-based Iminosugars
In addition to their effects on glycogen degradation, pyrrolidine-based iminosugars also modulate glycogen synthesis. DAB has been identified as a potent inhibitor of glycogen synthase (GS) activity in liver preparations. nih.gov Further studies have explored the effects of DAB and its derivatives on bacterial glycogen synthase.
Research on E. coli glycogen synthase (EcGS) demonstrated that DAB and a library of 29 of its derivatives possess inhibitory activity. nih.govrsc.org While DAB itself is an inhibitor, certain derivatives displayed even greater potency against EcGS. nih.gov For instance, some derivatives showed IC₅₀ values approximately 5-fold lower than that of DAB. nih.gov This demonstrates that the pyrrolidine (B122466) scaffold can be modified to selectively target either of the key enzymes in glycogen metabolism, presenting opportunities for precise pharmacological control of cellular glycogen levels. nih.govhw.ac.uk
Glycosidase Inhibition Spectrum of Related Iminosugars
The structural similarity of iminosugars to monosaccharides makes them effective inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. The inhibition spectrum is highly dependent on the stereochemistry of the hydroxyl groups on the pyrrolidine ring and the nature of substitutions.
Alpha-Glucosidase and Beta-Glucosidase Inhibition
Several analogues of 1,4-dideoxy-1,4-imino-D-tallitol are potent inhibitors of glucosidases. 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is a known inhibitor of α-glucosidases. sigmaaldrich.com A related compound, 1,4-dideoxy-1,4-imino-D-glucitol, is a potent inhibitor of α-D-glucosidase with a reported inhibition constant (Kᵢ) of 7 x 10⁻⁴ M and a less potent inhibitor of β-D-glucosidase with a Kᵢ of 1.25 x 10⁻⁴ M. rsc.org
The enantiomer of DAB, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), has also been used as a scaffold for potent α-glucosidase inhibitors. For example, α-1-C-Butyl-LAB is a powerful inhibitor of several intestinal α-glucosidases, with IC₅₀ values as follows:
Maltase: 0.13 µM
Isomaltase: 4.7 µM
Sucrase: 0.032 µM researchgate.net
Interestingly, modifications to the DAB structure can shift the inhibitory preference from α- to β-glucosidases. A study on α-1-C-alkyl DAB derivatives with aryl substituents found that while their α-glucosidase inhibition decreased, their inhibition of bovine liver β-glucosidase was greatly improved. researchgate.net
Table 2: Inhibition of Glucosidases by Iminosugar Analogues
| Compound | Enzyme | Inhibition Value |
|---|---|---|
| 1,4-dideoxy-1,4-imino-D-glucitol | α-D-Glucosidase | Kᵢ = 700 µM |
| 1,4-dideoxy-1,4-imino-D-glucitol | β-D-Glucosidase | Kᵢ = 125 µM |
| α-1-C-Butyl-LAB | Maltase | IC₅₀ = 0.13 µM |
| α-1-C-Butyl-LAB | Isomaltase | IC₅₀ = 4.7 µM |
| α-1-C-Butyl-LAB | Sucrase | IC₅₀ = 0.032 µM |
Data sourced from references rsc.orgresearchgate.net.
Alpha-Mannosidase Inhibition, including Jack Bean Alpha-Mannosidase
This compound itself has been identified as an α-mannosidase inhibitor. rsc.orgrsc.org While specific quantitative data for this isomer is limited in the reviewed literature, its close structural analogues have been studied extensively.
1,4-dideoxy-1,4-imino-D-mannitol (DIM), which differs from the D-tallitol isomer only in the stereochemistry at one carbon, is a potent, competitive inhibitor of Jack Bean α-mannosidase, with 50% inhibition achieved at a concentration of 25 to 50 ng/mL. nih.gov It also inhibits lysosomal α-mannosidase, though less effectively, requiring 1 to 2 µg/mL for 50% inhibition. nih.gov Further studies on related compounds, such as 1,4-imino-D-lyxitols, have been conducted on a range of α-mannosidases, including those from Drosophila melanogaster and Canavalia ensiformis (Jack Bean). researchgate.netbeilstein-journals.orgexlibrisgroup.com For example, 6-Deoxy-DIM was found to be a potent inhibitor of AMAN-2, a human α-mannosidase II analogue, with a Kᵢ of 0.19 µM. researchgate.netbeilstein-journals.org These findings highlight the sensitivity of α-mannosidase inhibition to the specific stereochemistry of the iminosugar.
Beta-Galactosidase Inhibition
The inhibitory activity of these pyrrolidine iminosugars also extends to β-galactosidase. Research has shown that 1,4-dideoxy-1,4-imino-D-glucitol acts as a non-competitive inhibitor of β-D-galactosidase. rsc.org
Furthermore, strategic modifications of the basic iminosugar structure can yield highly potent and selective β-galactosidase inhibitors. A series of α-1-C-alkyl DAB derivatives, particularly those with hydroxyl groups at the C-1' position of the alkyl chain, were found to be powerful inhibitors of bovine liver β-galactosidase. researchgate.net This demonstrates that while the core pyrrolidine structure is essential, the side chains and their substituents play a crucial role in determining the specific glycosidase inhibition profile.
Alpha-Amylase Inhibition by Zwitterionic Analogues
Table 1: Inhibition of α-Amylases by Zwitterionic Analogues
| Analogue | Target Enzyme | K_i (µM) |
|---|---|---|
| Sulfonium ion | Barley-α-amylase (AMY1) | 109 ± 11 |
| Sulfonium ion | Porcine pancreatic-α-amylase (PPA) | 55 ± 5 |
| Ammonium ion | Barley-α-amylase (AMY1) | No significant inhibition |
| Ammonium ion | Porcine pancreatic-α-amylase (PPA) | No significant inhibition |
Specificity and Selectivity in Enzyme Target Engagement
The effectiveness of an inhibitor is not solely defined by its potency but also by its specificity and selectivity for a particular enzyme target. This is crucial for avoiding off-target effects and for developing targeted therapeutic agents.
Discrimination Among Enzyme Active Sites by Inhibitor Structural Differences
Even enzymes with highly conserved active site architectures can exhibit differential sensitivity to a range of inhibitors. nih.gov Subtle variations in the inhibitor's structure are sufficient for enzymes to discriminate between them. nih.gov This principle is fundamental to the concept of "structure determines function," where the three-dimensional shape of an enzyme's active site dictates its catalytic potential and substrate preference. nih.gov The specificity of an enzyme for a particular substrate is often quantified by the specificity constant, k_cat/K_m, while selectivity refers to the enzyme's preference for one substrate over another. nih.govresearchgate.net
The ability of enzymes to differentiate between structurally similar inhibitors is a key factor in the evolution of new enzymatic functions and in the design of selective drugs. researchgate.net For example, studies on haloalkane dehalogenases have revealed that different enzymes within the same family can employ distinct molecular mechanisms to achieve enantioselectivity, the ability to distinguish between mirror-image isomers of a substrate. muni.cz In one instance, an open and solvent-accessible active site contributes to enantioselectivity, while in another, an occluded active site with specific amino acid substitutions achieves a similar outcome. muni.cz This demonstrates that the structural basis for selectivity can vary significantly even among related enzymes. muni.cz
pH Dependence of Inhibitor-Enzyme Interactions in Glycosidases
The interaction between an iminosugar inhibitor and a glycosidase is often pH-dependent, reflecting the fact that both the inhibitor and the enzyme's active site contain groups that can change their protonation state with varying pH. nih.gov Glycosidase active sites typically contain two acidic residues, and the iminosugar inhibitor has a basic nitrogen atom. nih.gov This leads to the possibility of different protonation states for the enzyme-inhibitor complex. nih.gov
The pH at which an enzyme functions can influence the protonation state of key amino acid residues in the active site, such as aspartic acid (Asp), glutamic acid (Glu), histidine (His), and arginine (Arg). nih.gov The binding of an inhibitor can also alter the pKa values of these residues. nih.gov For example, calculations on α-mannosidases have shown that the pyrrolidine ring of imino-D-lyxitol inhibitors prefers a neutral form when binding to Golgi α-mannosidase II (dGMII), whereas it favors a protonated form when interacting with lysosomal α-mannosidase (JBMan). nih.gov This difference in preferred protonation state, driven by the distinct pH environments of the Golgi apparatus and lysosomes, can be exploited to design selective inhibitors. nih.gov
Kinetic Analysis of Enzyme Inhibition by this compound Analogues
Kinetic analysis is a powerful tool for characterizing the mechanism of enzyme inhibition. By measuring reaction rates at different substrate and inhibitor concentrations, one can determine key kinetic parameters such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i).
Different modes of inhibition, such as competitive, non-competitive, and mixed inhibition, can be distinguished through graphical methods like the Lineweaver-Burk plot. embrapa.brmdpi.com In competitive inhibition, the inhibitor binds to the same site as the substrate, while in non-competitive inhibition, it binds to a different site. Mixed inhibition involves binding to both the free enzyme and the enzyme-substrate complex. mdpi.com
For example, a study on the inhibition of a peroxidase by quercetin (B1663063) revealed a mixed non-competitive inhibition mechanism. embrapa.br The analysis of inhibition data can also be complicated by factors such as product inhibition, where the product of the enzymatic reaction itself acts as an inhibitor. mdpi.com In such cases, specialized kinetic models and analysis methods are required to obtain accurate kinetic constants. mdpi.com
The inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives on glycogen metabolizing enzymes have been studied, revealing that these compounds can act as competitive inhibitors with respect to the donor substrate and non-competitive inhibitors with respect to the acceptor substrate. nih.gov The inhibition constants (K_i) for some of these derivatives have been determined, providing quantitative measures of their inhibitory potency. nih.gov
Table 2: Kinetic Parameters of Enzyme Inhibition by Iminosugar Analogues
| Inhibitor | Enzyme | Inhibition Type | K_i |
|---|---|---|---|
| 1,4-Dideoxy-1,4-imino-D-glucitol | α-D-glucosidase | Competitive | 7 x 10⁻⁴ M |
| 1,4-Dideoxy-1,4-imino-D-glucitol | β-D-glucosidase | Competitive | 1.25 x 10⁻⁴ M |
| 1,4-Dideoxy-1,4-imino-D-glucitol | β-D-galactosidase | Non-competitive | - |
| 2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitol | Human lysosomal β-hexosaminidase A (β-subunit) | Competitive | 18 µM |
| 2-acetamido-1,4-imino-1,2,4-tridesoxy-D-galactitol | Human lysosomal β-hexosaminidase A (α-subunit) | Competitive | 220 µM |
Molecular Mechanisms of 1,4 Dideoxy 1,4 Imino D Tallitol Enzyme Interactions
Conformational Analysis of Iminosugar Inhibitor Binding
The binding of iminosugar inhibitors like 1,4-dideoxy-1,4-imino-D-tallitol to an enzyme's active site is not a simple lock-and-key event. Instead, it often involves a dynamic interplay of conformational changes in both the inhibitor and the enzyme.
Computational studies, including molecular modeling, have been instrumental in elucidating the preferred conformations of these inhibitors upon binding. For instance, in the case of related imino-D-lyxitols, the pyrrolidine (B122466) ring of the inhibitor can adopt different conformations, such as the E1 or 2E forms, within the active sites of enzymes like Drosophila melanogaster Golgi α-mannosidase II (dGMII) and Canavalia ensiformis α-mannosidase (JBMan). nih.gov This conformational flexibility allows the inhibitor to optimize its interactions with the active site residues.
The orientation of substituents on the iminosugar ring is also critical for effective binding. For derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) that lack N-substitution, both possible stereoisomers at the nitrogen atom (with the hydrogen oriented up or down relative to the pyrrolidine ring) may represent biologically active forms. nih.gov However, for N-substituted derivatives, only the configuration where the bulky substituent is oriented away from the active site allows for tight binding. nih.gov
Influence of Protonation State on Binding Affinity within Enzyme Active Sites
The protonation state of the nitrogen atom within the iminosugar ring is a critical determinant of its binding affinity and inhibitory potency. nih.gov Iminosugars are thought to act as inhibitors by mimicking the charged transition state of the glycosidic bond cleavage catalyzed by glycosidases. us.es This mimicry is often dependent on the protonation of the ring nitrogen at physiological pH. us.es
The optimal pH for enzyme activity and the pKa of ionizable amino acid residues in the active site can significantly influence the protonation state of the bound inhibitor. nih.govrsc.org For example, Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase (LMan) operate under different pH conditions (pH ≈ 6 for Golgi and pH ≈ 4.5 for lysosomes). nih.govrsc.org
Theoretical calculations have shown that for imino-D-lyxitol derivatives, the pyrrolidine ring prefers a neutral form when binding to dGMII in the near-neutral pH of the Golgi, whereas it favors the protonated form when binding to JBMan in the acidic environment of the lysosome. nih.govrsc.org This difference in preferred protonation state can be exploited to design selective inhibitors for different α-mannosidases. nih.govrsc.orgnih.gov The inhibition of jack bean α-mannosidase by 1,4-dideoxy-1,4-imino-D-mannitol (DIM) was found to be more effective at higher pH values, suggesting the unprotonated form of the nitrogen in the ring is the more active inhibitor for this particular enzyme. nih.gov
Interactions with Catalytic Residues and Binding Subsites
The inhibitory activity of this compound and related iminosugars stems from their extensive interactions with key catalytic residues and binding subsites within the enzyme's active site. These interactions effectively block the substrate from binding and prevent the catalytic reaction from occurring.
In α-mannosidases, the active site is a complex environment containing a zinc ion (Zn2+) cofactor and several crucial amino acid residues. nih.gov The iminosugar inhibitor positions itself to interact with these components. For example, in dGMII, the inhibitor's pyrrolidine ring binds at the bottom of the active site, in proximity to the Zn2+ ion and an aspartate residue (Asp204). nih.gov The distances between the inhibitor's nitrogen atom and the Zn2+ ion, as well as the oxygen of Asp204, are critical for binding. nih.gov
The active site of many glycosidases can be divided into multiple subsites that accommodate different parts of the natural substrate. Inhibitors like this compound can make substrate-mimetic interactions with these subsites. researchgate.net For instance, in the case of pig pancreatic α-amylase, an inhibitor was found to fill the entire substrate-docking region, interacting with various binding subsites and targeting catalytic residues. researchgate.net
The specific interactions can vary depending on the enzyme and the inhibitor. For Golgi-type α-mannosidases like dGMII, key residues involved in inhibitor binding include Asp270, Asp340, and Asp341. nih.govrsc.orgnih.gov In lysosomal-type enzymes like JBMan, the corresponding residues are His209, Asp267, and Asp268. nih.govrsc.orgnih.gov
Induced Structural Changes in Enzyme Active Sites Upon Inhibitor Binding
The binding of an inhibitor to an enzyme's active site is often not a rigid process but rather an "induced-fit" mechanism, where the binding event itself triggers conformational changes in the enzyme. plos.org These structural rearrangements can be crucial for achieving tight and specific inhibition.
Upon binding of an inhibitor, an active-site loop can fold into a different secondary structure, such as a β-hairpin, and helices at the carboxy terminus can undergo significant reorientation. plos.org These changes can lead to the formation of a new interface between the ordered loop and the reoriented helix, both of which can then form additional interactions with the inhibitor. plos.org
These induced structural changes play a vital role in catalysis and inhibition. They can lead to the formation of an "oxyanion hole," a structural motif that stabilizes the transition state of the reaction. plos.org By inducing these changes, the inhibitor can effectively lock the enzyme in an inactive conformation. The binding of an inhibitor can induce structural alterations at the active site, leading to extensive interactions between the inhibitor and highly conserved residues. researchgate.net
Molecular docking calculations have revealed that modifications to the inhibitor, such as the introduction of a hydroxyl group, can alter the conformation of the pyrrolidine ring and the orientation of its side chains. nih.gov This, in turn, can lead to improved accommodation within the hydrophobic grooves of the active site, highlighting the dynamic nature of the enzyme-inhibitor complex. nih.gov
Advanced Research Perspectives on 1,4 Dideoxy 1,4 Imino D Tallitol
Computational Chemistry and Molecular Modeling for Rational Inhibitor Design
Computational chemistry and molecular modeling have become indispensable tools for understanding how inhibitors like 1,4-dideoxy-1,4-imino-D-tallitol interact with their target enzymes at an atomic level. These methods enable the rational design of new, more potent, and selective inhibitors.
Research on closely related iminosugar inhibitors, such as 1,4-dideoxy-1,4-imino-D-lyxitol, provides a clear blueprint for how these computational approaches can be applied. Key techniques include:
Molecular Docking: This method predicts the preferred orientation of an inhibitor when bound to the active site of an enzyme. For iminosugars, docking studies help to visualize the crucial hydrogen-bonding interactions between the hydroxyl groups of the inhibitor and the amino acid residues of the enzyme's active site.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a higher level of theory to study the electronic details of the binding event, such as charge distribution and the transition state, which are critical for understanding the mechanism of inhibition.
pKa Calculations: The inhibitory activity of iminosugars is highly dependent on the protonation state of the ring nitrogen at physiological pH. Computational pKa calculations on enzyme-inhibitor complexes can reveal whether the inhibitor binds in its neutral or protonated form. Studies on D- and L-lyxitol-based inhibitors have shown that the preferred protonation state can differ even between stereoisomers and target enzymes (e.g., Golgi vs. lysosomal α-mannosidases), a critical insight for designing selective inhibitors. For instance, the pyrrolidine (B122466) ring of imino-D-lyxitols was found to prefer a neutral form at the active site of Drosophila melanogaster Golgi α-mannosidase II (dGMII), whereas the protonated form is favored in Canavalia ensiformis lysosomal α-mannosidase (JBMan).
These computational insights allow researchers to predict how modifications to the this compound scaffold would affect its binding affinity and selectivity, guiding synthetic efforts toward more effective compounds.
Table 1: Computational Methods in Iminosugar Inhibitor Design
| Computational Method | Application in Inhibitor Design | Key Insights |
|---|---|---|
| Molecular Docking | Predicts binding pose and interactions within the enzyme active site. | Identifies key hydrogen bonds and steric contacts. |
| QM/MM | Models the reaction mechanism and transition state energetics. | Elucidates the electronic basis of inhibition. |
| pKa Calculations | Determines the likely protonation state of the inhibitor's nitrogen ring in the active site. | Explains pH-dependent binding and selectivity between enzymes with different pH optima (e.g., Golgi vs. Lysosome). |
Strategies for Developing Novel Selective Glycosidase Inhibitors
A significant challenge in developing iminosugar-based drugs is achieving selectivity for a specific target glycosidase, as lack of selectivity can lead to off-target effects. Research on analogues of this compound demonstrates several effective strategies to enhance selectivity.
One primary strategy involves the chemical modification of the core structure . Studies on 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) have shown that altering the hydroxymethyl group can lead to derivatives with novel inhibitory profiles and selectivity. By creating a library of analogues with different substituents, it is possible to map the structure-activity relationship (SAR) and identify modifications that favor binding to one enzyme over another.
Another successful approach is the introduction of new functional moieties . For example, the synthesis of DAB analogues bearing a hydrazide imide moiety resulted in compounds that were highly selective and potent inhibitors of α-mannosidase, with K_i_ values in the submicromolar range. This strategy highlights how adding specific chemical groups can exploit subtle differences in the active sites of various glycosidases.
Furthermore, synergistic inhibition presents another avenue for enhancing potency and selectivity. The inhibitory power of some DAB derivatives against certain glycosyltransferases was amplified by several orders of magnitude in the presence of nucleotides like ADP or UDP, which mimic a portion of the natural substrate. This suggests that bisubstrate inhibitors, which occupy both the donor and acceptor binding sites of the enzyme, could be a promising direction for developing highly specific inhibitors based on the this compound structure.
Elucidation of Broader Biological Pathways Modulated by this compound and its Analogues
The impact of iminosugar inhibitors extends beyond the direct inhibition of a single enzyme, influencing entire metabolic and signaling pathways. As an α-mannosidase inhibitor, this compound is positioned to modulate the crucial pathway of N-linked glycoprotein (B1211001) processing.
Analogues of this compound have been shown to have profound effects on major biological processes:
Glycoprotein Processing: The analogue 1,4-dideoxy-1,4-imino-D-mannitol (DIM) is a known inhibitor of Golgi and lysosomal α-mannosidases. These enzymes are critical for the trimming of mannose residues from N-glycan precursors in the endoplasmic reticulum and Golgi apparatus. Inhibition of these enzymes disrupts the maturation of glycoproteins, affecting their folding, stability, and function. This makes inhibitors like DIM, and potentially this compound, powerful tools for studying the role of proper glycosylation in health and disease.
Glycogen (B147801) Metabolism: The well-studied analogue 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is a potent inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis (the breakdown of glycogen to glucose). By inhibiting this enzyme in the liver and brain, DAB can modulate cellular glucose levels and has been investigated for its anti-hyperglycemic effects. This demonstrates how iminosugars can serve as pharmacological tools to control fundamental energy metabolism pathways.
The ability of these compounds to perturb such fundamental pathways underscores their potential not only as therapeutic leads but also as chemical probes to unravel complex biological systems.
Role as Biochemical Tools for Fundamental Glycobiology Research
Beyond their therapeutic potential, specific glycosidase inhibitors like this compound are invaluable biochemical tools for basic research. Their ability to selectively block a particular enzymatic step allows researchers to dissect complex biological processes and determine the precise function of the target enzyme.
For example, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) has been used as a specific tool to investigate the role of glycogen metabolism in the brain, helping to elucidate its importance in processes like memory and learning. By inhibiting glycogen phosphorylase, researchers can study the downstream consequences of blocking this pathway in various cellular and animal models.
Similarly, as a specific inhibitor of α-mannosidase, this compound can be used to:
Elucidate the function of specific mannosidases: By inhibiting a target mannosidase in cell culture, researchers can observe the resulting changes in glycoprotein structure and cellular function, thereby assigning a specific role to that enzyme.
Create disease models: The inhibition of glycoprotein processing enzymes can mimic the biochemical defects seen in certain congenital disorders of glycosylation, providing cell-based models to study disease pathogenesis.
Validate drug targets: The use of a selective inhibitor in preclinical models can help validate whether a specific glycosidase is a viable target for therapeutic intervention in diseases like cancer or viral infections.
The specificity of these molecular probes is crucial for generating clear and interpretable results in the complex field of glycobiology.
Table 2: Compound Names Mentioned
| Abbreviation | Full Compound Name |
|---|---|
| DAB | 1,4-Dideoxy-1,4-imino-D-arabinitol |
| DIM | 1,4-Dideoxy-1,4-imino-D-mannitol |
| dGMII | Drosophila melanogaster Golgi α-mannosidase II |
| JBMan | Canavalia ensiformis lysosomal α-mannosidase |
| This compound | |
| 1,4-Dideoxy-1,4-imino-D-lyxitol | |
| 1,4-Dideoxy-1,4-imino-L-lyxitol | |
| 1,4-Dideoxy-1,4-imino-D-glucitol | |
| 1,4-Dideoxy-1,4-imino-L-allitol | |
| 1,4-Dideoxy-1,4-imino-D-allitol | |
| 1,4-Dideoxy-1,4-imino-D-gulitol |
Q & A
Q. What are the established synthetic routes for 1,4-dideoxy-1,4-imino-D-tallitol, and what key intermediates are involved?
The synthesis of iminosugars like this compound often involves stereoselective strategies. For example, related compounds such as 1,4-dideoxy-1,4-imino-D-arabinitol are synthesized via aziridine intermediates and nitroaldol (Henry) reactions. Key steps include cis-dihydroxylation of (E)-acrylates followed by diastereomer separation and hydrogenolysis . Reagents like LiAlH4, Pd(OH)2, and BH3·SMe2 are critical for reduction and deprotection steps. X-ray crystallography (e.g., C6H14ClNO4 structures) validates stereochemical outcomes .
Q. How is the structural configuration of this compound confirmed experimentally?
X-ray diffraction is the gold standard. For analogous compounds (e.g., 1,4-dideoxy-1,4-imino-D-mannitol hydrochloride), atomic coordinates and displacement parameters are refined using programs like SHELXL-93, with data collected at 100 K . NMR (1H/13C) and mass spectrometry further corroborate molecular weight and functional groups, as seen in studies on iminosugars isolated from Morus cathayana .
Q. What enzymatic assays are used to evaluate its inhibitory activity against glycosidases or phosphorylases?
In vitro assays measure IC50 values against targets like glycogen phosphorylase. For instance, 1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride inhibits glycogen phosphorylase via competitive binding, validated by enzyme kinetics (Km/Vmax analysis) and molecular docking . Liver and muscle isoform selectivity can be tested using tissue homogenates and AMP/glucose modulation .
Advanced Research Questions
Q. What stereochemical challenges arise during the synthesis of this compound, and how are they resolved?
Stereoselectivity in nitroaldol reactions and dihydroxylation steps often leads to diastereomeric mixtures. For example, cis-dihydroxylation of aziridine-derived acrylates produces 1:1 diastereomers, resolved via crystallization (e.g., pyrrolidin-2-ones) or flash chromatography . Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess, as demonstrated in syntheses of swainsonine analogs .
Q. How does this compound compare to other iminosugars in targeting microbial enzymes?
While 1,4-dideoxy-1,4-imino-D-galactitol weakly inhibits α-glycosidases, it selectively blocks E. coli UDP-Gal mutase (Ki < 1 µM), disrupting galactan biosynthesis . Comparative studies using microbial lysates and LC-MS-based metabolite profiling can quantify pathway-specific effects. Structural analogs like 1,4-dideoxy-1,4-imino-D-glucitol show divergent activity, highlighting the role of hydroxyl group positioning .
Q. What in vivo models validate the therapeutic potential of this compound for metabolic disorders?
Zucker fa/fa rats, a model for obesity and insulin resistance, are used to assess glycogen phosphorylase inhibitors. Oral administration of analogs like GPi688 reduces hepatic glycogenolysis (measured via 13C-glucose NMR) and improves glucose tolerance . Toxicity profiles (e.g., liver enzymes, renal function) are monitored to establish therapeutic indices.
Methodological Considerations
Q. How are computational methods integrated to predict binding modes of this compound with target enzymes?
Molecular dynamics simulations and docking (e.g., AutoDock Vina) model interactions with glycogen phosphorylase’s allosteric site. Key residues (e.g., Asn284, Asp339) form hydrogen bonds with the imino and hydroxyl groups, as seen in co-crystallized analogs . Free-energy perturbation calculations refine affinity predictions .
Q. What analytical techniques quantify iminosugar purity and stability in biological matrices?
Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates iminosugars from complex mixtures. Stability studies in plasma use LC-MS/MS to track degradation (t1/2 > 6 h at 37°C). Isotope dilution assays (e.g., 13C-labeled internal standards) enhance precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
